molecular formula C8H17KN2O4S B1593192 Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate CAS No. 82207-62-3

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

Cat. No. B1593192
CAS RN: 82207-62-3
M. Wt: 276.4 g/mol
InChI Key: KWURIFKZTJGMFD-UHFFFAOYSA-M
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Description

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, also known as 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid or HEPES, is a chemical substance with the molecular formula C8H18N2O4S . It is a hydrogen ion buffering agent that can maintain a constant pH range for an extended period .


Molecular Structure Analysis

The molecular weight of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is 276.4 g/mol. The Hill formula for this compound is C8H18N2O4S .


Physical And Chemical Properties Analysis

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate has a molar mass of 238.30 g/mol . It is soluble in water . The useful pH range of this compound is 6.8-8.2, and it has a pKa of 7.5 at 25°C .

Scientific Research Applications

1. Self-Assembly in Chemical Synthesis

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate facilitates the self-assembly of complex structures. For instance, its use in the preparation of a one-dimensional helical polymer consisting of independent silver-containing helical chains demonstrates its role in the formation of novel supramolecular architectures through hydrogen bonding interactions between chains, highlighting its significance in materials chemistry and nanotechnology Daofeng Sun et al., 2003.

2. In Analytical Chemistry

This compound has been employed as a derivatization reagent in liquid chromatography, exemplified by its application in the analysis of caproic acid. Its unique structure, featuring a fluorophore for sensitive detection and a tertiary amino function for easy post-derivatization removal, showcases its utility in enhancing the sensitivity and specificity of analytical methodologies Hsin‐Lung Wu et al., 1997.

3. Carbon Dioxide Capture

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate has been highlighted for its role in carbon dioxide absorption processes when used in conjunction with potassium carbonate. The addition of this compound significantly enhances the rate of CO2 absorption, indicating its potential for improving the efficiency of carbon capture technologies J. Cullinane et al., 2004.

4. Metal Coordination Studies

Research has demonstrated the ability of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate to coordinate metal ions, contradicting previous assumptions about its non-coordinating nature. This property is significant for understanding metal-ligand interactions in various chemical and biological contexts Stephanie M. Bilinovich et al., 2011.

5. Spectroscopic and Computational Studies

The compound has been the subject of detailed structural and spectroscopic analysis, providing insights into its molecular geometry, vibrational spectra, and electronic properties. Such studies are crucial for understanding the fundamental properties of this buffer and its interactions with other molecules J. Kumar et al., 2016.

6. Enhancement of Radiopharmaceuticals

Its role in the radiolabelling of gallium-68 compounds has been examined, with findings suggesting that current regulations on its content in radiopharmaceuticals might be reconsidered based on its beneficial effects on molar activity and well-documented safety profile J. le Roux et al., 2021.

Safety And Hazards

According to the available information, Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

properties

IUPAC Name

potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S.K/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWURIFKZTJGMFD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635730
Record name Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

CAS RN

82207-62-3
Record name Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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